![molecular formula C18H19NO2 B5577915 1-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5577915.png)

1-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives often involves multi-step chemical processes. An example is the synthesis of 2-aryl-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6,7-methylendioxy-1,2,3,4-tetrahydroquinolines through a three-component reaction, demonstrating the complexity and versatility of synthetic routes for such compounds (Kouznetsov et al., 2016).

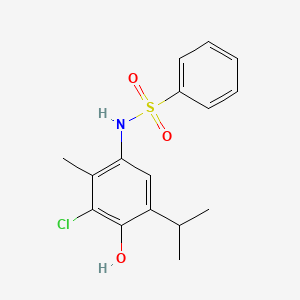

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is often characterized by spectroscopic methods. For instance, helquinoline, a tetrahydroquinoline derivative, was elucidated using 1D and 2D NMR and mass spectrometry, highlighting the importance of these techniques in determining the structure of such complex molecules (Asolkar et al., 2004).

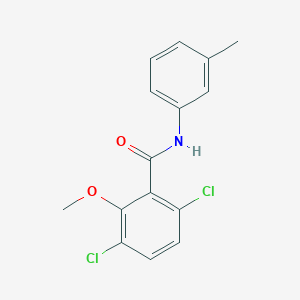

Chemical Reactions and Properties

Tetrahydroquinoline compounds undergo various chemical reactions, reflecting their chemical properties. For example, the reaction of 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione with different reagents leads to a range of products, showcasing the reactivity of the tetrahydroquinoline core (Al-Taifi et al., 2016).

科学的研究の応用

Crystallography and Compound Synthesis

(Choudhury & Row, 2002) detailed the crystallography of a precursor compound, emphasizing its importance in the synthesis of 1,2,3,4-tetrahydroisoquinoline compounds. This foundational work supports the broader applicability of related compounds in synthesizing complex molecular structures.

Antibiotic Discovery

Research by (Asolkar et al., 2004) discovered a new tetrahydroquinoline antibiotic, showcasing the potential of such compounds in creating effective antibiotics against bacteria and fungi.

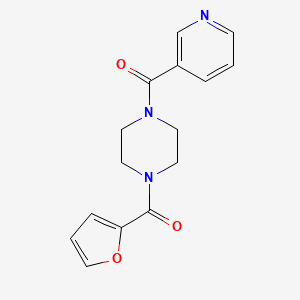

Anti-inflammatory Drug Development

A study conducted by (Yamazaki et al., 2013) found that derivatives of a Penicillium sp. F33 metabolite, structurally related to the queried compound, inhibit a key enzyme in platelet-activating factor biosynthesis, indicating a potential pathway for developing anti-inflammatory drugs.

Tubulin Polymerization Inhibition

(Gastpar et al., 1998) identified methoxy-substituted phenylindoles, with structural similarities to the queried compound, as inhibitors of tubulin polymerization, suggesting applications in developing cytostatic agents.

Fluorescent Labeling Reagent

(Hirano et al., 2004) presented a novel fluorophore derived from a related compound, highlighting its strong fluorescence and stability, useful in biomedical analysis.

特性

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-21-17-11-5-3-8-15(17)13-18(20)19-12-6-9-14-7-2-4-10-16(14)19/h2-5,7-8,10-11H,6,9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCJABZVLYZUGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)N2CCCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4R*)-1-[3-(3-methoxyphenyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5577850.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-(3-pyridinyl)propanamide dihydrochloride](/img/structure/B5577857.png)

![3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B5577868.png)

![2-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5577874.png)

![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl acetate](/img/structure/B5577880.png)

![N'-[2-(benzyloxy)benzylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B5577900.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5577910.png)

![methyl 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5577927.png)

![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylthiourea](/img/structure/B5577939.png)

![6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5577946.png)

![N-{[(2S,4S)-4-fluoro-1-(2-methyl-3-furoyl)pyrrolidin-2-yl]methyl}-2-methylbenzenesulfonamide](/img/structure/B5577951.png)